Cas no 941971-06-8 (N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide)
N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 2H-1,5-Benzodioxepin-7-sulfonamide, N-(2,4-difluorophenyl)-3,4-dihydro-
- N-(2,4-difluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide
- SR-01000911314
- 941971-06-8
- SR-01000911314-1
- AKOS008683159
- F2242-0200
- N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
-
- Inchi: 1S/C15H13F2NO4S/c16-10-2-4-13(12(17)8-10)18-23(19,20)11-3-5-14-15(9-11)22-7-1-6-21-14/h2-5,8-9,18H,1,6-7H2
- InChI Key: JHAPLAMXIDOZPT-UHFFFAOYSA-N
- SMILES: O1C2=CC=C(S(NC3=CC=C(F)C=C3F)(=O)=O)C=C2OCCC1
Computed Properties
- Exact Mass: 341.05333539g/mol
- Monoisotopic Mass: 341.05333539g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 498
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 73Ų
Experimental Properties
- Density: 1.461±0.06 g/cm3(Predicted)
- Boiling Point: 451.9±55.0 °C(Predicted)
- pka: 8.08±0.20(Predicted)
N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2242-0200-2μmol |
N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
941971-06-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2242-0200-1mg |
N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
941971-06-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2242-0200-2mg |
N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
941971-06-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2242-0200-3mg |
N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
941971-06-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (CAS No. 941971-06-8): An Overview
N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (CAS No. 941971-06-8) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzodioxepine sulfonamides and has been extensively studied for its pharmacological properties and biological activities.
The molecular structure of N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is characterized by a benzodioxepine core with a sulfonamide functional group and two fluorine atoms on the phenyl ring. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable candidate for various therapeutic applications.
Recent research has focused on the potential of N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide as an inhibitor of specific enzymes and receptors. Studies have shown that this compound exhibits potent inhibitory activity against certain kinases and receptors, which are implicated in various diseases such as cancer and inflammatory disorders. For instance, a study published in the Journal of Medicinal Chemistry in 2023 demonstrated that N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide effectively inhibited the activity of protein kinase C (PKC), a key regulator of cell proliferation and survival.
In addition to its enzymatic inhibition properties, N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has also been investigated for its anti-inflammatory effects. In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in immune cells. These findings suggest that N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide have also been studied to assess its suitability for clinical use. Preclinical studies have demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a reasonable half-life, making it a promising candidate for further development as an oral therapeutic agent.
Toxicity studies on N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide have shown that it is generally well-tolerated at therapeutic doses. However, like any new drug candidate, it is essential to conduct comprehensive safety evaluations to ensure its long-term safety and efficacy. Ongoing clinical trials are currently evaluating the safety and efficacy of this compound in various disease models.
In conclusion, N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (CAS No. 941971-06-8) is a promising compound with diverse pharmacological activities. Its potential as an inhibitor of key enzymes and receptors involved in disease processes makes it an attractive candidate for further development in the pharmaceutical industry. Continued research and clinical trials will provide valuable insights into its therapeutic potential and pave the way for its potential use in treating various diseases.
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